2-(2-Tert-butyl-5-methylphenoxy)propanoicacid

Description

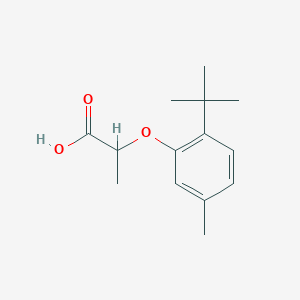

2-(2-Tert-butyl-5-methylphenoxy)propanoic acid is a synthetic organic compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . Structurally, it features a phenoxy group substituted with a tert-butyl group at the 2-position and a methyl group at the 5-position, attached to a propanoic acid backbone. This compound is primarily utilized in early-stage research due to its unique steric and electronic properties, which arise from the bulky tert-butyl substituent.

Properties

IUPAC Name |

2-(2-tert-butyl-5-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9-6-7-11(14(3,4)5)12(8-9)17-10(2)13(15)16/h6-8,10H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTISOYNPHKRTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Alkylation Using Hβ Zeolite

The preparation of 2-tert-butyl-5-methylphenol (intermediate) is achieved through the alkylation of m-methylphenol (3-methylphenol) with tert-butyl alcohol or methyl tert-butyl ether (MTBE) in the presence of Hβ zeolite catalysts. This method employs a fixed-bed reactor system, where Hβ zeolite with a silicon-to-aluminum (Si/Al) ratio of 20–30 is packed into a vertically aligned stainless steel reactor. The alkylating agent and m-methylphenol are mixed at a molar ratio of 1.5:1 and injected into the reactor at a liquid hourly space velocity (LHSV) of 0.2–5.0 h⁻¹.

Reaction Conditions and Yield Optimization

-

Temperature : Optimal yields are observed at 120°C, with lower temperatures (50°C) resulting in poor conversion rates (9.2%) and higher temperatures (180°C) improving selectivity to 72.8%.

-

Catalyst Loading : A catalyst-to-substrate mass ratio of 0.02–0.08:1 ensures efficient alkylation without excessive side reactions.

-

Space Velocity : At an LHSV of 0.5 h⁻¹, the yield reaches 72.4%, while higher velocities (5.0 h⁻¹) reduce yield to 36.1% due to insufficient contact time.

Purification and Isolation

Post-reaction, the crude product is centrifuged to remove catalyst residues, and the supernatant is analyzed via gas chromatography (GC). The purified 2-tert-butyl-5-methylphenol is obtained with a yield range of 3.7–72.4%, depending on reaction parameters.

Etherification to Form 2-(2-Tert-butyl-5-methylphenoxy)propanoic Acid

Hypothetical Reaction Pathway

-

Activation of Propanoic Acid : Conversion to an acid chloride or ester for nucleophilic substitution.

-

Etherification : Reaction of 2-tert-butyl-5-methylphenol with activated propanoic acid in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

-

Hydrolysis : If an ester intermediate is used, saponification yields the final carboxylic acid.

Experimental Data and Comparative Analysis

Table 1: Impact of Si/Al Ratio on Hβ Zeolite Catalysis

| Si/Al Ratio | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| 20 | 49.6 | 72.8 | 36.1 |

| 30 | 45.2 | 68.5 | 30.9 |

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butyl-5-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted phenoxypropanoic acid derivatives.

Scientific Research Applications

2-(2-Tert-butyl-5-methylphenoxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is utilized in the development of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Dichlorprop and Mecoprop (Phenoxypropanoic Acid Herbicides)

Dichlorprop (C₉H₈Cl₂O₃, MW 235.1 g/mol) and Mecoprop (C₁₀H₁₁ClO₃, MW 214.6 g/mol) are chlorinated phenoxypropanoic acids widely used as herbicides .

- Structural Differences: Dichlorprop has 2,4-dichloro substituents on the phenoxy ring, enhancing its electrophilicity and herbicidal activity. Mecoprop features a 4-chloro-2-methylphenoxy group, balancing lipophilicity and reactivity. In contrast, 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid replaces chlorine with tert-butyl and methyl groups, reducing electronegativity but increasing steric bulk.

Tiaprofenic Acid (Non-Steroidal Anti-Inflammatory Drug)

Tiaprofenic acid (C₁₄H₁₂O₃S, MW ~272.3 g/mol) is a thiophene-based propanoic acid derivative used as an NSAID .

- Structural Differences :

- Contains a benzoyl-substituted thiophene ring instead of a substituted benzene ring.

- The sulfur atom in the thiophene ring alters electronic properties and metabolic pathways.

- Applications :

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid

This compound (C₁₇H₁₈O₃, MW 270.32 g/mol) is a diphenylpropanoic acid with methoxy and methyl substituents .

2-Phenylthio-5-propionylphenylacetic Acid

With the formula C₁₇H₁₆O₃S (MW ~300.37 g/mol), this compound replaces propanoic acid with acetic acid and includes a phenylthio group .

- Structural Differences: Shorter carboxylic acid chain (acetic vs. propanoic acid) and a propionylphenyl substituent. The sulfur atom in the phenylthio group may influence redox reactivity.

Key Research Findings

- Lipophilicity : The bulky tert-butyl and methyl groups enhance lipophilicity, which may influence solubility and membrane permeability in biological systems .

- Safety Profile : The WGK 3 classification of the target compound underscores its environmental hazard, contrasting with the acute toxicity typical of chlorinated herbicides .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid in laboratory settings?

- Methodological Answer : Implement engineering controls such as local exhaust ventilation to minimize airborne exposure, as recommended for structurally similar phenoxypropanoic acids . Use personal protective equipment (PPE), including chemical-resistant gloves and goggles, and establish routine air monitoring to ensure concentrations remain below occupational exposure limits. Emergency eyewash stations and showers must be accessible, and contaminated clothing should be handled separately to avoid secondary exposure .

Q. How can the dissociation constant (pKa) of 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid be experimentally determined?

- Methodological Answer : Perform potentiometric titration under controlled ionic strength and temperature (e.g., 25°C), as standardized for analogous 2-(substituted phenoxy)propanoic acids . Calibrate pH electrodes with buffer solutions, and analyze titration curves using software like HYPERQUAD or SPARC. Compare results with computational predictions (e.g., COSMO-RS) to validate accuracy.

Q. What synthetic strategies are viable for preparing 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid, and how is purity validated?

- Methodological Answer : Synthesize via nucleophilic substitution of tert-butyl-methylphenol with bromopropanoic acid derivatives under alkaline conditions. Purify via recrystallization (e.g., using ethanol/water mixtures) and assess purity via HPLC (C18 column, UV detection at 254 nm) and H NMR spectroscopy. Compare retention times and spectral peaks with literature data for structurally related compounds .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid be systematically resolved?

- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C) across multiple cell lines (e.g., HEK293, RAW264.7) to assess cell-type specificity. Use orthogonal methods (e.g., ELISA for cytokine quantification and Western blotting for pathway activation) to cross-validate findings. Compare dose-response curves with structurally similar compounds to identify structure-activity relationships (SARs) .

Q. What experimental approaches are effective for studying the compound’s interaction with lipid bilayers or cellular membranes?

- Methodological Answer : Employ fluorescence anisotropy using DPH (1,6-diphenyl-1,3,5-hexatriene) probes to measure membrane fluidity changes. Conduct differential scanning calorimetry (DSC) to analyze phase transition behavior in model lipid bilayers (e.g., DPPC/cholesterol mixtures). For cellular studies, use confocal microscopy with lipid-specific dyes (e.g., Laurdan) to visualize membrane organization .

Q. How can researchers design experiments to investigate the compound’s potential as an enzyme inhibitor?

- Methodological Answer : Screen against enzyme panels (e.g., kinases, cyclooxygenases) using fluorescence-based activity assays (e.g., ADP-Glo™ for kinases). Perform kinetic studies (Michaelis-Menten plots) to determine inhibition constants () and mechanism (competitive/non-competitive). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction and Optimization

Q. What strategies mitigate variability in reported solubility data for 2-(2-Tert-butyl-5-methylphenoxy)propanoic acid?

- Methodological Answer : Standardize solubility testing using the shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C. Quantify dissolved compound via UV-Vis spectrophotometry (calibration curve at ). Use Hansen solubility parameters (HSPs) to predict compatible solvents and validate experimentally .

Q. How can researchers optimize the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, monitoring degradation via HPLC-MS. Identify degradation products and refine storage recommendations (e.g., inert atmosphere, desiccants). Compare with stability data for tert-butyl-substituted analogs to infer degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.